Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound that features a pyridine ring and a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the condensation of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl chloroacetate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Shares the pyridine ring but lacks the triazole moiety.
1,2,4-Triazole: Contains the triazole ring but lacks the pyridine ring.
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: Similar structure but without the pyridine ring.
Uniqueness
Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the pyridine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-(3-pyridin-3-yl-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-9(15)6-14-7-12-10(13-14)8-3-2-4-11-5-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEQCHFNQDMITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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